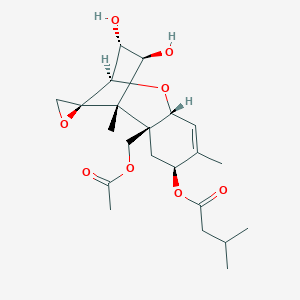
HT-2 Toxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HT-2 toxin is a trichothecene mycotoxin produced by various Fusarium species, including Fusarium langsethiae, Fusarium poae, and Fusarium sporotrichioides . It is a secondary metabolite of T-2 toxin and is known for its potent toxic effects on humans and animals . This compound is commonly found in contaminated cereals and grains, posing significant health risks and economic impacts on the agricultural industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: HT-2 toxin can be synthesized through the biotransformation of T-2 toxin. This process involves the use of specific enzymes, such as carboxylesterase, which catalyze the hydrolysis of T-2 toxin to produce this compound . The reaction conditions typically include a controlled environment with optimal temperature and pH to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of mycotoxins. The this compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: HT-2 toxin undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used in reduction reactions.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include hydroxylated and deacetylated derivatives of this compound .
Aplicaciones Científicas De Investigación
HT-2 toxin has several scientific research applications, including:
Mecanismo De Acción
HT-2 toxin is similar to other trichothecene mycotoxins, such as T-2 toxin, deoxynivalenol, and nivalenol . this compound is unique in its specific metabolic pathway and its potent immunosuppressive effects . Compared to T-2 toxin, this compound is a primary metabolite and shares similar toxicological properties .
Comparación Con Compuestos Similares
- T-2 toxin
- Deoxynivalenol
- Nivalenol
- Diacetoxyscirpenol
HT-2 toxin remains a critical compound for research due to its significant impact on health and agriculture. Understanding its properties, reactions, and applications can help mitigate its risks and harness its potential for scientific advancements.
Propiedades
Número CAS |
26934-87-2 |
|---|---|
Fórmula molecular |
C22H32O8 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |
Clave InChI |
PNKLMTPXERFKEN-QTSOIFTBSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES isomérico |
CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES canónico |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















